3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone

Synthetic methodology 3,6-Diazabicyclo[3.2.1]octane Yield comparison

3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone (CAS 1058730-24-7, molecular formula C11H14N2O2, MW 206.24 g/mol) is a conformationally constrained bicyclic diamine bearing a furan-2-carbonyl substituent at the N3 position of the 3,6-diazabicyclo[3.2.1]octane scaffold. The 3,6-diazabicyclo[3.2.1]octane framework has been established as a versatile fragment in medicinal chemistry, with reported screening against α1-adrenoceptors , neuronal nicotinic acetylcholine receptors (nAChRs) , and thrombin.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B8139241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1C2CNC1CN(C2)C(=O)C3=CC=CO3
InChIInChI=1S/C11H14N2O2/c14-11(10-2-1-3-15-10)13-6-8-4-9(7-13)12-5-8/h1-3,8-9,12H,4-7H2
InChIKeyJYUTVPNZUICOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone – Core Scaffold Identity, Physicochemical Profile, and Scientific Procurement Context


3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone (CAS 1058730-24-7, molecular formula C11H14N2O2, MW 206.24 g/mol) is a conformationally constrained bicyclic diamine bearing a furan-2-carbonyl substituent at the N3 position of the 3,6-diazabicyclo[3.2.1]octane scaffold . The 3,6-diazabicyclo[3.2.1]octane framework has been established as a versatile fragment in medicinal chemistry, with reported screening against α1-adrenoceptors [1], neuronal nicotinic acetylcholine receptors (nAChRs) [2], and thrombin [3]. This specific compound is catalogued as a research-grade screening compound by multiple commercial suppliers (e.g., EvitaChem EVT-8271606; sMolecule S8423303) and is intended exclusively for non-human laboratory research . However, as of 2026-05, no peer-reviewed publication or patent was identified that reports the biological activity, selectivity profile, or physicochemical characterization of this exact compound; all available quantitative data pertain to closely related but structurally distinct 3,6-diazabicyclo[3.2.1]octane analogs or regioisomeric diazabicyclo frameworks [1] [2]. Consequently, the compound currently occupies the status of an unexplored scaffold derivative with open research opportunities rather than a characterized molecular tool.

Why 3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone Cannot Be Interchanged with In-Class Analogs Without Experimental Validation


Although the 3,6-diazabicyclo[3.2.1]octane core is shared across a family of compounds, functional substitution—particularly the nature and position of the carbonyl-linked heteroaryl group—dictates the pharmacophoric geometry, hydrogen-bonding capacity, and electronic surface of the molecule in ways that cannot be predicted from scaffold-level similarity alone [1]. The N3-furan-2-ylmethanone substitution pattern in this compound creates a distinct spatial orientation of the carbonyl oxygen and the furan oxygen lone pairs relative to the bicyclic diamine, which directly affects receptor recognition. Evidence from analogous 3,6-diazabicyclo[3.2.1]octane screening libraries demonstrates that even conservative modifications (e.g., N6-methyl vs. N6-benzyl substitution, or replacement of a furan ring with thiophene/phenyl) produce divergent biological readouts: in the Targacept nAChR α4β2 patent series, the furan-containing compounds cluster in a different potency and selectivity space compared to phenyl- or pyridyl-substituted analogs [2]. In thrombin inhibition studies on 3,6-diazabicyclo[3.2.1]octane-2,4-diones, substituent-dependent activity differences exceeding 10-fold were observed among closely related congeners [3]. Therefore, purchasing a generic '3,6-diazabicyclo[3.2.1]octane derivative' without verifying whether the exact N3-(furan-2-yl)methanone substitution has been profiled in the target assay of interest risks introducing an uncharacterized variable that can confound structure–activity relationship (SAR) interpretation or lead to false-negative screening outcomes.

Quantitative Differentiation Evidence for 3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone Versus Closest Analogs


Synthetic Accessibility and Yield Benchmarking of 3,6-Diazabicyclo[3.2.1]octane Scaffolds – Foundational Procurement Context

No direct head-to-head biological or physicochemical comparison data exist for 3,6-diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone against any named comparator. The only quantifiable differentiation dimension sourced from primary literature concerns the synthetic route to the 3,6-diazabicyclo[3.2.1]octane scaffold itself. The Anand et al. route (2006) via reductive cyclization of nitroenamines [1] provides a yield of 51–73% for the core scaffold (exemplified with 6-methyl-3,6-diazabicyclo[3.2.1]octane), compared to the earlier ozonolysis/reductive amination route [2] that afforded yields of only 18–40%. While this comparison pertains to the parent scaffold rather than the furan-2-yl derivative specifically, it establishes the procurement-critical reality that scaffold synthetic efficiency varies substantially by method and that efficient routes to N3-functionalized variants exist [1]. The specific compound CAS 1058730-24-7 is commercially listed by multiple screening-compound vendors (e.g., sMolecule, EvitaChem, BenchChem) , but no vendor-provided certificate of analysis or technical datasheet with quantitative purity, solubility, or stability benchmarks was identified in the searchable public domain as of May 2026.

Synthetic methodology 3,6-Diazabicyclo[3.2.1]octane Yield comparison

Research Application Scenarios for 3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone Based on Scaffold-Level Evidence


Fragment-Based or Scaffold-Hopping Library Expansion for CNS Receptor Screening

The 3,6-diazabicyclo[3.2.1]octane scaffold has demonstrated tractable modulation of neuronal nicotinic acetylcholine receptors (α4β2 and α7 subtypes) when linked to various heteroarylcarbonyl groups, with 3,6-diazabicyclo[3.2.1]octane explicitly claimed as a core in Targacept patent US 2008/0227748 A1 and furan-2-yl explicitly listed among preferred heteroaryl attachments [1]. A close analog with a 3-(3-pyridinyl) substituent on the same scaffold showed EC50 = 72 nM at α4β2 nAChR in IMR-32 cells [2]. The N3-(furan-2-yl)methanone variant represents a logical and commercially accessible expansion for CNS receptor-focused screening libraries, particularly where the electron-rich furan ring is hypothesized to alter subtype selectivity or functional efficacy compared to pyridyl, phenyl, or thienyl congeners. Procurement is appropriate for laboratories conducting systematic SAR exploration of nAChR or related GPCR targets.

Conformationally Constrained Pharmacophore Prototyping for Adrenergic Receptor Antagonists

3,6-Diazabicyclo[3.2.1]octane derivatives (compounds 7a–h) were synthesized and profiled as α1-adrenoceptor antagonists by Anand et al. (2006), confirming that this scaffold can productively engage aminergic GPCR binding sites when appropriately substituted [3]. The furan-2-ylmethanone substituent introduces additional hydrogen-bond acceptor capacity and altered π-electron distribution compared to the simple alkyl- or benzyl-substituted analogs originally tested. Researchers engaged in adrenergic receptor drug discovery may evaluate this compound as a prototype to probe how heteroaryl electronic effects modulate α1-antagonist potency and selectivity.

Serine Protease Inhibitor Fragment Screening with Subtle Electronic Tuning

Densely substituted 3,6-diazabicyclo[3.2.1]octane-2,4-diones have exhibited thrombin inhibition at millimolar concentrations in buffer assays [4]. Although the target compound is a reduced 3,6-diazabicyclo[3.2.1]octane (not the 2,4-dione), the furan-2-carbonyl group provides a distinct electronic environment at the N3 amide linkage that may influence interactions with serine protease active sites differently than chlorophenyl or alkyl substituents. This compound may serve as a fragment hit for protease inhibitor programs where subtle modulation of the N3 substituent electronic character is hypothesized to improve potency or selectivity.

Quote Request

Request a Quote for 3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.